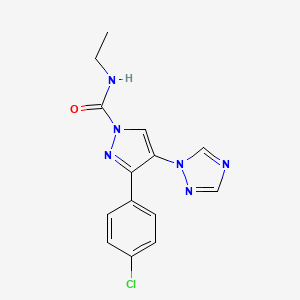

3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

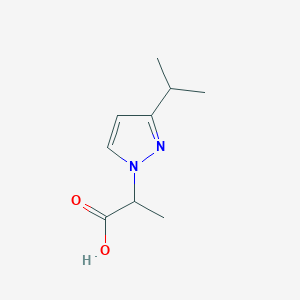

The compound “3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide” is a derivative of 1,2,4-triazole . These derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound , is characterized by the presence of a five-membered ring containing three nitrogen atoms . This unique structure allows these compounds to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . These reactions provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, one of the synthesized compounds had a yield of 63%, melting point of 140–142 C, and its IR (KBr, cm −1) values were 3101.6 (C-H, aromatic), 2926.1 (C-H, aliphatic), 1691.4 (C = O) .作用機序

Target of Action

The primary targets of 3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide are important plant hormones including the gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) . These hormones play a crucial role in regulating plant growth and development .

Mode of Action

This compound affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Biochemical Pathways

The compound affects the isoprenoid pathway, which is crucial for the biosynthesis of several important plant hormones . The inhibition of gibberellin synthesis diverts the pathway towards the production of abscisic acid . This alteration in hormone levels can have significant downstream effects on plant growth and development .

Pharmacokinetics

Similar triazole derivatives have been shown to have good bioavailability and stability .

Result of Action

The compound’s action results in changes in plant growth and development. Specifically, it has been shown to inhibit shoot growth in various perennial fruit trees . It also induces an early and intense flowering, diminishes vegetative growth, and reduces the extension of buds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, it has been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity . It acts as a stress protectant by maintaining relative water content, membrane stability index, photosynthetic activity, photosynthetic pigments, and protects the photosynthetic machinery by enhancing the level of osmolytes, antioxidant activities, and level of endogenous hormones .

特性

IUPAC Name |

3-(4-chlorophenyl)-N-ethyl-4-(1,2,4-triazol-1-yl)pyrazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN6O/c1-2-17-14(22)20-7-12(21-9-16-8-18-21)13(19-20)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONABGPXSDQTEKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C=C(C(=N1)C2=CC=C(C=C2)Cl)N3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)

![2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2386614.png)

![7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2386616.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2386617.png)

![(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2386620.png)

![2-Bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2386621.png)